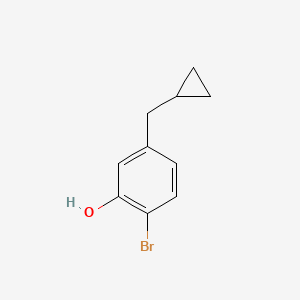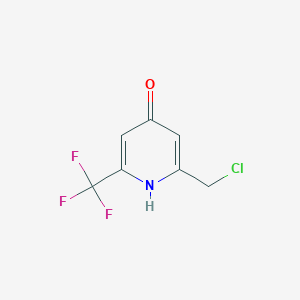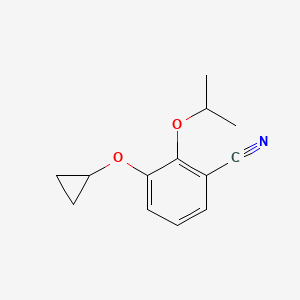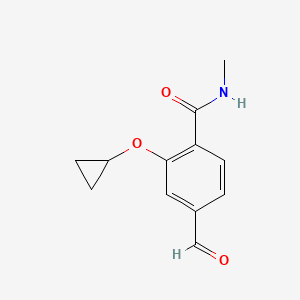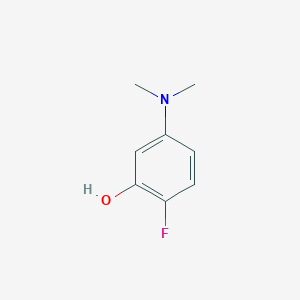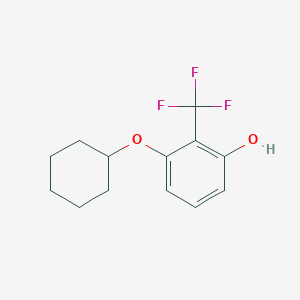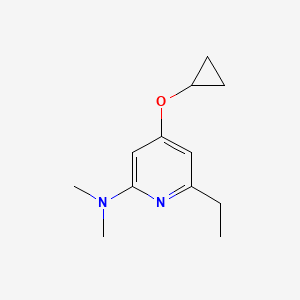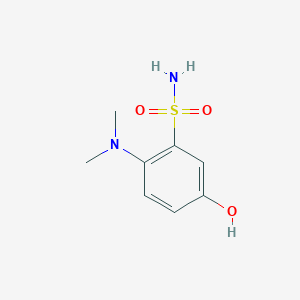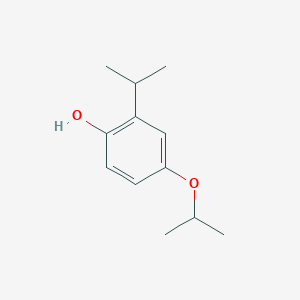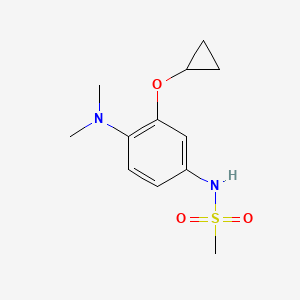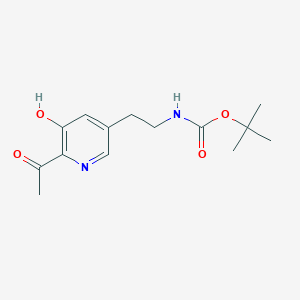
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3. It is used primarily in research settings and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a picolinamide backbone.
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-6-isopropoxy-pyridine with N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropoxy or isopropoxy groups can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research has shown that derivatives of N-methylpicolinamide, including this compound, exhibit antitumor activities.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, derivatives of N-methylpicolinamide have been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition can lead to the suppression of tumor cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group.
3-Cyclopropoxy-6-isopropoxy-pyridine: This precursor compound lacks the N-methylpicolinamide moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-11-7-6-10(18-9-4-5-9)12(15-11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
XVRLTRRADHPYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



